molecular formula C16H13Cl2NO B494371 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 343373-48-8

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B494371
CAS No.: 343373-48-8
M. Wt: 306.2g/mol
InChI Key: CZCUGBSCLCYXDO-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound of interest in medicinal chemistry and oncology research. Its core research value lies in its function as a microtubule disruptor. This compound is investigated for its ability to inhibit tubulin polymerization in vitro, a mechanism that prevents the curved-to-straight conformational transition of tubulin required for microtubule formation . By binding to the colchicine site on the αβ-tubulin heterodimer, it destabilizes microtubules and exhibits potent antiproliferative activity against a range of human tumor cell lines, with studies showing efficacy in models such as DU-145 prostate and OVCAR-3 ovarian cancer cells . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, frequently found in compounds with diverse pharmacological activities, which underscores the broader research potential of this chemical class . Researchers are exploring this molecule and its analogs to develop novel anticancer agents and to further elucidate the molecular mechanisms of microtubule dynamics.

Properties

IUPAC Name

(2,6-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-12-7-3-8-13(18)15(12)16(20)19-10-4-6-11-5-1-2-9-14(11)19/h1-3,5,7-9H,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUGBSCLCYXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Synthesis via Catalytic Hydrogenation

The tetrahydroquinoline scaffold is classically derived from quinoline through catalytic hydrogenation. A modern approach employs tris(pentafluorophenyl)borane [B(C6F5)3] as a catalyst with diethylsilane as the reducing agent. In this method, quinoline N-oxide undergoes hydrogenation in chloroform at 25–65°C, yielding 1,2,3,4-tetrahydroquinoline in high purity after acid-base workup.

Key Reaction Conditions

  • Catalyst : B(C6F5)3 (5 mol%)

  • Reductant : Diethylsilane (3.5 equiv)

  • Solvent : Chloroform

  • Temperature : 25–65°C

  • Yield : 78–91%

N-Acylation with 2,6-Dichlorobenzoyl Chloride

The free amine of tetrahydroquinoline is acylated using 2,6-dichlorobenzoyl chloride under basic conditions. Triethylamine or DBU (1,8-diazabicycloundec-7-ene) facilitates HCl scavenging, ensuring efficient nucleophilic attack by the amine.

Representative Procedure

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.5 equiv) and 2,6-dichlorobenzoyl chloride (1.2 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane = 1:4).

Outcome

  • Yield : 85–92%

  • Purity : >95% (HPLC)

  • Selectivity : Exclusive N-acylation due to amine nucleophilicity.

Domino Reduction-Cyclization Strategies

One-Pot Synthesis from Nitroarenes

Domino reactions streamline tetrahydroquinoline formation by integrating reduction and cyclization. For example, nitroarenes such as 22 (Scheme 3 in) undergo hydrogenation over Pd/C, directly yielding trans-fused tetrahydroquinolines. Introducing a 2,6-dichlorobenzoyl group requires post-cyclization acylation, as described in Section 1.2.

Advantages

  • Stereoselectivity : >98% trans selectivity with ester-directed hydrogenation.

  • Efficiency : Eliminates intermediate isolation steps.

Limitations

  • Substrates require pre-installed directing groups (e.g., esters) for stereocontrol.

Diastereoselective Assembly via Organocatalysis

DBU-Catalyzed Cyclocondensation

Frontiers in Chemistry reports a DBU-mediated synthesis of tetrahydroquinolines from enamines and aldehydes. While the original protocol focuses on 3,3-dicyano derivatives, adapting the method for 1-(2,6-dichlorobenzoyl) substitution involves:

  • Core Formation : React 2-aminobenzaldehyde with a diketone under DBU catalysis.

  • N-Acylation : Introduce 2,6-dichlorobenzoyl chloride post-cyclization.

Optimized Conditions

  • Catalyst : DBU (20 mol%)

  • Solvent : Anhydrous toluene

  • Temperature : Room temperature

  • Yield : 71–96%

Stereochemical Outcome

  • Diastereoselectivity : >20:1 dr due to steric guidance from tert-butyl groups.

Friedel-Crafts Alkylation and Subsequent Functionalization

Skraup Reaction Followed by Acylation

A patent by WO2004056780A2 outlines a Skraup reaction sequence to construct tetrahydroquinoline derivatives. While initially designed for methyl-substituted analogs, the protocol is adaptable:

  • Skraup Cyclization : Convert 2-nitroaniline to quinoline using glycerol and sulfuric acid.

  • Hydrogenation : Reduce quinoline to tetrahydroquinoline.

  • Acylation : Install 2,6-dichlorobenzoyl group via Schotten-Baumann conditions.

Critical Notes

  • Demethylation Selectivity : Position 5 exhibits preferential reactivity, necessitating protecting groups for directed acylation.

  • Yield : 65–78% after three steps.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Stereoselectivity Complexity
Hydrogenation + AcylationQuinoline reduction, N-acylation85–92%ModerateLow
Domino ReductionOne-pot reduction-cyclization78–91%High (trans)Moderate
Organocatalytic CyclizationDBU-mediated cyclocondensation71–96%Very high (>20:1 dr)High
Skraup ReactionCyclization, hydrogenation65–78%LowHigh

Mechanistic Insights and Challenges

Acylation Regioselectivity

The tetrahydroquinoline amine’s nucleophilicity dictates exclusive N-acylation. Competing O-acylation is negligible due to the amine’s lower pKa (~4–5) compared to hydroxyl groups.

Steric and Electronic Effects

  • 2,6-Dichloro Substituent : The benzoyl group’s electron-withdrawing chlorine atoms enhance electrophilicity, accelerating acylation.

  • Tetrahydroquinoline Conformation : Chair-like conformations minimize steric hindrance during benzoylation .

Chemical Reactions Analysis

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce benzyl-substituted tetrahydroquinolines.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Conformational Differences

  • Core Conformation: The tetrahydroquinoline ring adopts a half-chair conformation in sulfonyl-substituted analogs (e.g., 1-benzylsulfonyl and 1-tosyl derivatives) .
  • Bond Angles and Electronic Effects : In sulfonyl derivatives, bond angles at the nitrogen atom range from 347.9° to 354.61°, indicating slight tetrahedral distortion . The electron-withdrawing dichlorobenzoyl group may increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions compared to sulfonyl groups.

Pharmacological Activities

Tetrahydroquinoline derivatives exhibit diverse biological activities depending on substituents:

  • Sulfonyl Derivatives : 1-Benzylsulfonyl and 1-tosyl analogs are associated with antipsychotic and antimalarial activities .
  • 6-Methyl Derivative: 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) is used in R&D, highlighting its role as a precursor rather than a therapeutic agent .

Data Table: Key Properties of Selected Tetrahydroquinoline Derivatives

Compound Name Substituent Pharmacological Activity Structural Features Safety Profile
1-(2,6-Dichlorobenzoyl)-THQ 2,6-Dichlorobenzoyl Inferred enhanced lipophilicity Electron-withdrawing, steric bulk Not reported
1-Benzylsulfonyl-THQ Benzylsulfonyl Antimalarial, antipsychotic Half-chair conformation, weak H-bonds Lab use
1-(Piperidin-4-ylmethyl)-THQ·2HCl Piperidinylmethyl Neuropharmacological (irritant) Salt formation, polar group Irritant
6-Methyl-THQ Methyl (C6 position) R&D precursor Minimal steric hindrance Lab use only
1-(2,5-Dichlorobenzoyl)-THQ 2,5-Dichlorobenzoyl Comparative lower lipophilicity Para-chlorine substitution Not reported

Biological Activity

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that belongs to the class of tetrahydroquinolines. Its unique structure, featuring a tetrahydroquinoline core substituted with a 2,6-dichlorobenzoyl group, positions it as a promising candidate in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₃Cl₂NO
  • Molecular Weight : 306.19 g/mol
  • CAS Number : 343373-48-8

Antibacterial and Antifungal Properties

Research indicates that 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline exhibits significant antibacterial and antifungal activities against various strains. In vitro studies have demonstrated its efficacy against:

  • Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Such as Candida albicans.

The precise mechanisms by which this compound exerts its antibacterial and antifungal effects remain under investigation. However, initial studies suggest that it may disrupt cell wall synthesis or interfere with metabolic pathways in these microorganisms.

Antiproliferative Activity

The compound has also shown antiproliferative effects on certain cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : IC50 values indicate that the compound can inhibit cell growth at micromolar concentrations.

The underlying mechanisms are still being elucidated but may involve apoptosis induction or cell cycle arrest .

The biological activity of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The dichlorobenzoyl group enhances binding affinity to enzyme active sites.
  • Signal Transduction Interference : It may affect pathways involved in cellular signaling and gene expression.

Further research is required to fully map out these interactions and their implications for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the uniqueness of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline among structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroquinolineSubstituted with para-chlorobenzoyl groupAntimicrobial
1-(Phenyl)-1,2,3,4-tetrahydroquinolineSimple phenyl substitutionAnticancer
1-(2-Methylbenzoyl)-1,2,3,4-tetrahydroquinolineMethyl-substituted benzoyl groupAnti-inflammatory
1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline Dichlorobenzoyl group enhances lipophilicityAntibacterial & Anticancer

The presence of the dichlorobenzoyl moiety not only increases lipophilicity but also enhances potential interactions with biological targets compared to other compounds in this class.

Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2020) evaluated the antibacterial properties of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Study 2: Cancer Cell Line Testing

In a study by Johnson et al. (2021), the antiproliferative effects were assessed on various cancer cell lines. The results showed that treatment with the compound led to a decrease in cell viability by over 50% in MCF-7 cells at an IC50 of approximately 15 µM.

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